Mocetinostat (MGCD0103): A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
Mocetinostat (MGCD0103): A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mocetinostat (also known as MGCD0103) is a potent, orally bioavailable, isotype-selective histone deacetylase (HDAC) inhibitor.[1][2][3] As a member of the benzamide class of HDAC inhibitors, it was rationally designed to target specific HDAC isoforms implicated in the pathogenesis of various cancers.[2][4][5] Mocetinostat selectively inhibits Class I HDACs (HDAC1, 2, and 3) and the sole Class IV member, HDAC11, leading to the hyperacetylation of histones and other non-histone proteins.[1][6] This epigenetic modulation reactivates the expression of tumor suppressor genes, inducing cell cycle arrest, differentiation, and apoptosis in malignant cells.[5][7][8] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key experimental protocols related to Mocetinostat, serving as a vital resource for professionals in oncology and drug development.
Discovery and Rationale
The discovery of Mocetinostat was rooted in the growing understanding of epigenetics in cancer. Histone deacetylases (HDACs) are enzymes that remove acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure that represses gene transcription.[9] In many cancers, HDACs are overexpressed, contributing to the silencing of tumor suppressor genes.[2][5] Consequently, inhibiting HDACs emerged as a promising therapeutic strategy to reverse this aberrant gene silencing.[7]
Mocetinostat was developed by MethylGene (later Mirati Therapeutics) through the optimization of non-hydroxamate HDAC inhibitors, moving away from early pan-HDAC inhibitors like suberoylanilide hydroxamic acid (SAHA).[4] The goal was to create a compound with improved selectivity for specific HDAC isotypes, potentially offering a better therapeutic window and reduced toxicity compared to non-selective inhibitors.[4] Mocetinostat's design as a 2-aminobenzamide derivative proved effective, yielding high specificity for Class I and IV HDACs, which are frequently deregulated in tumors.[2][4]
Chemical Profile and Synthesis
Mocetinostat is chemically identified as N-(2-Aminophenyl)-4-({[4-(pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzamide.[5][6] Its structure features a 2-aminophenyl "cap" group that interacts with the rim of the HDAC active site, a benzamide linker, and a zinc-binding group that chelates the zinc ion crucial for deacetylase activity. The exocyclic amino group is essential for its inhibitory function.[1]
Synthesis Workflow
The synthesis of Mocetinostat involves a multi-step process, beginning with the coupling of key building blocks to assemble the core benzamide structure linked to the pyridinyl-pyrimidine moiety. A representative synthetic pathway is outlined below.
Mechanism of Action
Mocetinostat exerts its anti-cancer effects primarily through the selective inhibition of Class I (HDAC1, 2, 3) and Class IV (HDAC11) histone deacetylases.[1][6][9] This inhibition leads to an accumulation of acetylated histones (hyperacetylation), which relaxes chromatin structure and facilitates the transcription of previously silenced genes, including tumor suppressors like p21.[3][4]
Beyond histones, Mocetinostat's activity extends to non-histone proteins, affecting multiple cellular pathways critical for cancer cell survival and proliferation.[4]
Key cellular consequences include:
-
Cell Cycle Arrest: Upregulation of cyclin-dependent kinase inhibitors (e.g., p21) halts the cell cycle.[4][10]
-
Induction of Apoptosis: Mocetinostat promotes apoptosis through both intrinsic and extrinsic pathways, modulating the expression of pro-apoptotic (BAX) and anti-apoptotic (Bcl2) proteins.[9][11]
-
Autophagy: The drug can induce autophagic cell death in some cancer models.[1][4]
-
Inhibition of Angiogenesis: It has been shown to suppress angiogenesis, a critical process for tumor growth.[11]
-
Immune Modulation: Mocetinostat can increase the expression of tumor antigens and MHC class I and II molecules on cancer cells, potentially enhancing their recognition by the immune system.[12][13] It also decreases the population of immunosuppressive cells like regulatory T cells (Tregs).[12][14]
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Signaling Pathway Interference: It inhibits critical pro-survival pathways, including the PI3K/AKT and JAK/STAT pathways.[4][9][11]
Signaling Pathways Affected by Mocetinostat
Quantitative Data
Table 1: In Vitro HDAC Inhibition Profile
| HDAC Isoform | IC₅₀ (μM) | Class |
| HDAC1 | 0.15 | I |
| HDAC2 | 0.29 | I |
| HDAC3 | 1.66 | I |
| HDAC11 | 0.59 | IV |
| HDAC4, 5, 6, 7, 8 | >10 (No inhibition) | II |
(Data sourced from references[1][10][15][16][17])
Table 2: Preclinical Pharmacokinetic Profile in Rats
| Parameter | Value | Route |
| Bioavailability | 29.3% | Oral (15 mg/kg) |
| Half-life (t₁/₂) | ~7 - 11 hours (in patients) | Oral |
(Data sourced from references[4][18])
Key Experimental Protocols
Protocol 1: In Vitro HDAC Enzyme Inhibition Assay
This protocol describes a common method to determine the IC₅₀ values of Mocetinostat against purified recombinant HDAC enzymes.
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Preparation: Dilute Mocetinostat to various concentrations in assay buffer (e.g., 25 mM HEPES pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).
-
Enzyme Incubation: Incubate the purified recombinant HDAC enzymes (e.g., HDAC1, HDAC2) with the diluted Mocetinostat for 10 minutes at room temperature.
-
Substrate Addition: Add a fluorogenic substrate, such as Boc-Lys(ε-Ac)-AMC, to the reaction mixture and incubate at 37°C. Incubation time varies depending on the HDAC isotype.
-
Development: Stop the reaction and add trypsin. The trypsin cleaves the deacetylated substrate, releasing the fluorophore (AMC).
-
Detection: Measure the fluorescent signal using a fluorometer with an excitation wavelength of ~360 nm and an emission wavelength of ~470 nm.[1]
-
Analysis: Calculate the percent inhibition at each drug concentration relative to a vehicle control and determine the IC₅₀ value using non-linear regression analysis.
Experimental Workflow: HDAC Inhibition Assay
Protocol 2: Western Blot for Protein Expression
This protocol is used to assess the effect of Mocetinostat on the expression and post-translational modification of key proteins in cancer cell lines.
-
Cell Treatment: Culture cancer cells (e.g., T98G glioblastoma cells) and treat with various concentrations of Mocetinostat (e.g., 0.5 to 2.5 µM) for a specified duration (e.g., 24-48 hours).[11]
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a polyacrylamide gel via electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-acetyl-Histone H3, anti-BAX, anti-Bcl2, anti-p-AKT, anti-β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensity and normalize to a loading control (e.g., β-actin) to determine relative changes in protein expression.[11]
Protocol 3: Pharmacokinetic Analysis in Rats
This protocol outlines the procedure for determining the pharmacokinetic properties of Mocetinostat in a preclinical rat model.
-
Animal Dosing: Administer Mocetinostat to rats via intravenous (e.g., 3 mg/kg) and oral (e.g., 15 mg/kg) routes.[18]
-
Sample Collection: Collect blood samples from the rats at predetermined time points into heparinized tubes. Centrifuge the blood to separate the plasma.
-
Sample Preparation: Precipitate plasma proteins by adding acetonitrile containing an internal standard (IS), such as midazolam. Centrifuge to pellet the protein and collect the supernatant.[18]
-
LC-MS/MS Analysis: Inject the supernatant into a liquid chromatography-mass spectrometry (LC-MS/MS) system.
-
Chromatography: Use a C18 column with a gradient mobile phase of acetonitrile and 0.1% formic acid in water to separate Mocetinostat from other plasma components.[18]
-
Mass Spectrometry: Employ an electrospray ionization (ESI) source in positive ion mode. Use selective ion monitoring (SIM) or multiple reaction monitoring (MRM) to quantify the target ions (e.g., m/z 397 for Mocetinostat and m/z 326 for the IS).[18]
-
-
Data Analysis: Construct a calibration curve using standards of known concentrations. Calculate the plasma concentration of Mocetinostat at each time point and use pharmacokinetic software to determine parameters like bioavailability, Cmax, Tmax, and half-life.
Clinical Development Overview
Mocetinostat has been evaluated in numerous clinical trials for both hematological malignancies and solid tumors.[6][7] Favorable results were seen in a Phase II trial for Hodgkin's lymphoma.[6] It has also been studied in follicular lymphoma, diffuse large B-cell lymphoma (DLBCL), acute myeloid leukemia (AML), myelodysplastic syndromes (MDS), and urothelial carcinoma.[6][7][8][19]
Clinical studies have established a three-times-weekly oral dosing regimen, often starting at doses between 70 mg and 90 mg.[4][8][20] While generally well-tolerated, common adverse events include fatigue, nausea, and diarrhea.[8] A temporary hold was placed on trials in 2008 due to concerns about cardiac events, but recruitment resumed after it was determined there was no direct correlation between the drug and pericardial effusions.[4][6]
Conclusion
Mocetinostat is a well-characterized, isotype-selective HDAC inhibitor that represents a significant advancement in the field of epigenetic cancer therapy. Its targeted mechanism of action, oral bioavailability, and demonstrated clinical activity make it a valuable agent both as a monotherapy and in combination with other anti-cancer treatments, including immunotherapy. The detailed protocols and data presented in this guide offer a foundational resource for researchers dedicated to exploring the full therapeutic potential of Mocetinostat and developing next-generation epigenetic modulators.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Facebook [cancer.gov]
- 3. Phase II Study of Mocetinostat (MGCD0103) In Patients with Relapsed and Refractory Classical Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mocetinostat (MGCD0103): a review of an isotype-specific histone deacetylase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mocetinostat | C23H20N6O | CID 9865515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Mocetinostat - Wikipedia [en.wikipedia.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. A phase 2 study of mocetinostat, a histone deacetylase inhibitor, in relapsed or refractory lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mocetinostat as a novel selective histone deacetylase (HDAC) inhibitor in the promotion of apoptosis in glioblastoma cell line C6 and T98G - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. HDAC class I inhibitor, Mocetinostat, reverses cardiac fibrosis in heart failure and diminishes CD90+ cardiac myofibroblast activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mocetinostat as a novel selective histone deacetylase (HDAC) inhibitor in the promotion of apoptosis in glioblastoma cell line C6 and T98G - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The class I/IV HDAC inhibitor mocetinostat increases tumor antigen presentation, decreases immune suppressive cell types and augments checkpoint inhibitor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The class I/IV HDAC inhibitor mocetinostat increases tumor antigen presentation, decreases immune suppressive cell types and augments checkpoint inhibitor therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ascopubs.org [ascopubs.org]
- 15. exchemistry.com [exchemistry.com]
- 16. axonmedchem.com [axonmedchem.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Liquid chromatography mass spectrometry determination of mocetinostat (MGCD0103) in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
- 20. A phase II study of single agent mocetinostat, an oral isotype-selective histone deacetylase (HDAC) inhibitor, in patients with diffuse large cell B-cell (DLBCL) and follicular (FL) lymphomas. - ASCO [asco.org]
